N-(butan-2-yl)-2-phenoxyacetamide
Description
N-(Butan-2-yl)-2-phenoxyacetamide is a secondary amide derivative characterized by a phenoxyacetamide backbone and a branched butan-2-yl (sec-butyl) group attached to the nitrogen atom. The compound’s structure combines aromatic (phenoxy) and aliphatic (butan-2-yl) moieties, which influence its physicochemical properties, such as solubility, lipophilicity, and bioavailability.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-butan-2-yl-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-10(2)13-12(14)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
InChI Key |
FFKFVRBNUTYXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Esterification: 2-phenoxyacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.
Amidation: The ester is then reacted with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(butan-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Key Observations
Nitrogen Substituent Impact: The butan-2-yl group in the target compound confers moderate lipophilicity, balancing solubility and membrane permeability.
Functional Group Modifications: Thiazole rings with nitro groups () shift the application toward herbicidal activity by disrupting plant-specific enzymes or photosynthesis pathways . Sulfonamide groups in Nimesulide () enhance COX-2 selectivity but are associated with hepatotoxicity risks, a concern absent in the simpler phenoxyacetamide scaffold .
Synthetic Routes :
- The target compound likely follows classic amide coupling (e.g., carbodiimide-mediated), whereas analogs like the MyD88 mimetic () require multi-step synthesis involving pyrrolidine incorporation .
- Thiazole-containing derivatives () involve cyclization reactions to form the heterocyclic core, increasing synthetic complexity .
Pharmacological and Industrial Relevance
- Anti-inflammatory Applications: Bicyclic and sulfonamide analogs () demonstrate the importance of nitrogen substituents in modulating cyclooxygenase (COX) inhibition. The absence of sulfonamide in this compound may reduce off-target effects but limit potency .
- Herbicidal Use : Thiazole-ring derivatives () highlight how electron-withdrawing groups (e.g., nitro) enhance herbicidal efficacy, suggesting that similar modifications to the target compound could broaden its utility .
- Structural Simplicity : The target compound’s straightforward structure offers a template for further optimization, such as introducing sulfonamides or heterocycles to tune activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
